Product packaging for Potassium piperidine-1-dithiocarboxylate(Cat. No.:CAS No. 136-04-9)

Potassium piperidine-1-dithiocarboxylate

Cat. No.: B089563
CAS No.: 136-04-9
M. Wt: 199.4 g/mol
InChI Key: CQLPLCKPQVVMQF-UHFFFAOYSA-M
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Description

Overview of Dithiocarboxylate Chemistry in Modern Science

Dithiocarboxylate ligands are known for their strong coordinating ability towards metal ions, forming stable complexes. sysrevpharm.org This is attributed to the presence of two sulfur donor atoms which can bind to a metal center in a bidentate fashion, forming a four-membered chelate ring. rdd.edu.iq This chelating property is fundamental to their widespread use.

In modern science, dithiocarboxylates are explored for a variety of applications. They are utilized in the synthesis of nanoparticles and new materials with specific properties. ontosight.ai Their ability to bind to heavy metals also makes them candidates for environmental remediation processes, such as the removal of toxic metals from contaminated water and soil. ontosight.ai Furthermore, dithiocarbamates, a closely related class of compounds, have found use in agriculture as pesticides and in the rubber industry as vulcanization accelerators. rdd.edu.iq The versatility of dithiocarboxylate-based ligands is also evident in their role in the development of heterobimetallic coordination polymers. acs.org

The general synthesis of dithiocarbamate (B8719985) salts, which are precursors to many dithiocarboxylate complexes, often involves the reaction of a secondary amine with carbon disulfide in the presence of a base. mdpi.com The stability and reactivity of the resulting dithiocarboxylate can be tuned by varying the organic substituent (R group), which influences the electronic and steric properties of the ligand.

The Significance of Piperidine-Based Dithiocarboxylates in Chemical Research

Piperidine-based dithiocarboxylates, specifically those derived from piperidine (B6355638), represent a significant subclass of dithiocarbamate ligands. The piperidine ring, a six-membered heterocyclic amine, serves as the organic substituent attached to the nitrogen atom of the dithiocarbamate group. ontosight.ai Piperidine is often used as a starting material for the preparation of piperidine dithiocarbamate. rdd.edu.iqresearchgate.net

The presence of the piperidine moiety influences the ligand's properties and the resulting metal complexes. Piperidine dithiocarbamate (pipdtc) typically acts as a bidentate ligand, coordinating to metal ions through its two sulfur atoms. rdd.edu.iq This coordination behavior has been observed in complexes with various transition metals. rdd.edu.iq The resulting complexes often exhibit specific geometries, such as octahedral, which are influenced by the nature of the metal ion and the presence of other ligands. rdd.edu.iqresearchgate.net

Research into piperidine-based dithiocarboxylates has led to the synthesis and characterization of a range of metal complexes. researchgate.net For instance, the reaction of sodium piperidine dithiocarbamate with mercuric acetate (B1210297) yields a mercury(II) complex where the piperidine dithiocarbamate ligand is bidentate. researchgate.net These complexes are often studied for their structural characteristics and potential applications in catalysis and materials science.

Scope and Research Focus on Potassium Piperidine-1-Dithiocarboxylate

This compound is the potassium salt of piperidine-1-dithiocarboxylic acid. ontosight.ainih.gov This compound serves as a readily available source of the piperidine-1-dithiocarboxylate anion for the synthesis of various metal complexes and other materials.

The primary research focus on this compound revolves around its utility as a precursor and a chelating agent. Its chemical structure, featuring the piperidine ring and the dithiocarboxylate group, allows it to effectively chelate metal ions. ontosight.ai This property is central to its potential applications in diverse fields.

Current research explores its use in materials science for the synthesis of nanoparticles. ontosight.ai In environmental science, its ability to bind with heavy metals is being investigated for remediation purposes. ontosight.ai Furthermore, the broader class of dithiocarboxylates has been studied for potential antioxidant properties, suggesting a possible area of interest for this specific potassium salt as well. ontosight.ai The compound's chemical and physical properties are summarized in the table below.

PropertyValue
Molecular Formula C₆H₁₀KNS₂
Molecular Weight 199.4 g/mol
CAS Number 136-04-9
IUPAC Name potassium;piperidine-1-carbodithioate
Parent Compound 1-Piperidinecarbodithioic acid

Data sourced from PubChem CID 23665339 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10KNS2 B089563 Potassium piperidine-1-dithiocarboxylate CAS No. 136-04-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

potassium;piperidine-1-carbodithioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NS2.K/c8-6(9)7-4-2-1-3-5-7;/h1-5H2,(H,8,9);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQLPLCKPQVVMQF-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=S)[S-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10KNS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50159618
Record name Potassium piperidine-1-dithiocarboxylate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136-04-9
Record name Potassium piperidine-1-dithiocarboxylate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Potassium piperidine-1-dithiocarboxylate
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Record name Potassium piperidine-1-dithiocarboxylate
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Coordination Chemistry and Metallosupramolecular Architectures of Potassium Piperidine 1 Dithiocarboxylate

Ligand Characteristics and Coordination Modes

The chemical behavior of potassium piperidine-1-dithiocarboxylate in the formation of metal complexes is largely dictated by the electronic and structural properties of the dithiocarboxylate anion.

Dithiocarboxylate Anion as a Chelating Ligand

The piperidine-1-dithiocarboxylate anion, [C₅H₁₀NCS₂]⁻, is a potent chelating agent, readily forming stable complexes with a wide array of metal ions. Its efficacy as a ligand stems from the presence of two sulfur donor atoms, which can simultaneously bind to a single metal center, forming a stable four-membered chelate ring. This chelating ability is a hallmark of dithiocarbamate (B8719985) ligands in general, leading to the formation of thermodynamically stable coordination compounds.

S,S′-Bidentate Coordination and Variants

The most prevalent coordination mode for the piperidine-1-dithiocarboxylate ligand is S,S'-bidentate, where both sulfur atoms coordinate to the metal ion. rdd.edu.iq This symmetric chelation is the foundation for the formation of numerous monomeric and polymeric metal complexes. While S,S'-bidentate chelation is dominant, other coordination modes, though less common for this specific ligand, can exist for dithiocarbamates in general, such as monodentate coordination (one sulfur atom bound to the metal) or bridging coordination where the ligand links two or more metal centers.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with piperidine-1-dithiocarboxylate typically involves the reaction of a soluble salt of the desired metal with a solution of potassium or sodium piperidine-1-dithiocarboxylate. These reactions are often straightforward, leading to the precipitation of the metal complex which can then be isolated and purified.

Transition Metal Complexes

The piperidine-1-dithiocarboxylate ligand forms stable complexes with a variety of d-block transition metals. The characterization of these complexes relies on a combination of analytical and spectroscopic techniques to elucidate their structure and properties.

Cobalt (Co): Cobalt(II) forms complexes with piperidine-1-dithiocarbamate. For instance, mixed ligand complexes of the type [Co(PPh₃)₂(pddtc)Cl] have been synthesized and characterized. ijaresm.com Spectroscopic and magnetic data suggest a particular geometry for these complexes. In one study, an octahedral geometry was suggested for a mixed ligand complex of Co(II) with piperidine (B6355638) dithiocarbamate and ethylenediamine (B42938), with electronic spectra showing bands around 11280 cm⁻¹, 14932 cm⁻¹, and 28551 cm⁻¹. rdd.edu.iq Another study reported a tetrahedral geometry for a Co(II) dithiocarbamate complex with a magnetic moment of 4.32 B.M. orientjchem.org

Nickel (Ni): Nickel(II) readily forms square planar complexes with piperidine-1-dithiocarboxylate. The complex bis(piperidine-1-dithiocarbamato)nickel(II), [Ni(C₅H₁₀NCS₂)₂], has been structurally characterized by X-ray crystallography. researchgate.net The magnetic moment for a mixed ligand Ni(II) complex with piperidine dithiocarbamate and ethylenediamine was found to be 2.95 B.M., suggesting an octahedral geometry. rdd.edu.iq In another instance, a mixed ligand nickel(II) complex was reported to be diamagnetic, which is consistent with a square planar geometry. researchgate.net

Copper (Cu): Copper(II) forms a well-characterized square planar complex, bis(piperidine-1-dithiocarbamato)copper(II), [Cu(C₅H₁₀NCS₂)₂]. researchgate.net Its crystal structure has been determined, providing precise bond lengths and angles. researchgate.net For a mixed ligand Cu(II) complex with piperidine dithiocarbamate and ethylenediamine, an octahedral geometry was proposed based on electronic spectra which showed a band at 15075 cm⁻¹. rdd.edu.iq The magnetic moment for a Cu(II) dithiocarbamate complex was reported to be 1.72 B.M., consistent with the presence of one unpaired electron in a square planar environment. orientjchem.org

Zinc (Zn): Zinc(II), having a d¹⁰ electronic configuration, forms diamagnetic complexes with piperidine-1-dithiocarbamate. The coordination geometry is typically tetrahedral, although dimeric structures with bridging dithiocarbamate ligands have also been observed for related zinc dithiocarbamate complexes. nih.gov

Palladium (Pd): Palladium(II) forms square planar complexes with dithiocarbamate ligands. While specific detailed studies on the simple bis(piperidine-1-dithiocarbamato)palladium(II) were not prevalent in the searched literature, mixed ligand complexes of palladium(II) dithiocarbamates have been synthesized and characterized by techniques including IR and NMR spectroscopy. researchgate.net

Gold (Au): Gold(III) forms complexes with piperidine-1-dithiocarbamate. For example, the complex dichloro(piperidine-1-dithiocarbamato)gold(III), [AuCl₂(C₅H₁₀NCS₂)], has been synthesized and characterized. nih.govrsc.org The synthesis of bis(piperidine dithiocarbamate)digold(I) has also been reported. nih.gov A study on various gold complexes with heterocyclic dithiocarbamates, including the piperidine derivative, reported their synthesis and characterization, noting that the ligand can act as both a bidentate and monodentate donor. capes.gov.br

Chromium (Cr): Detailed characterization data for chromium complexes with piperidine-1-dithiocarboxylate were not extensively available in the searched literature. However, chromium(III) is known to form stable octahedral complexes with dithiocarbamate ligands, and it is expected that it would form a tris(piperidine-1-dithiocarbamato)chromium(III) complex.

Cadmium (Cd): Cadmium(II) is known to form complexes with piperidine-1-dithiocarbamate. While detailed structural and spectroscopic data for the simple binary complex were not readily found, studies on mixed ligand systems and related dithiocarbamate complexes suggest that cadmium typically exhibits a tetrahedral or higher coordination geometry. Dimeric structures with both bridging and chelating dithiocarbamate ligands have been observed in cadmium complexes. researchgate.net

The following tables summarize some of the key characterization data for selected transition metal complexes of piperidine-1-dithiocarbamate.

Table 1: Structural Data for Selected Metal Piperidine-1-dithiocarboxylate Complexes

ComplexMetal IonCoordination GeometryM-S Bond Lengths (Å)Reference
[Ni(C₅H₁₀NCS₂)₂]Ni(II)Square Planar2.203, 2.206 researchgate.net
[Cu(C₅H₁₀NCS₂)₂]Cu(II)Square Planar2.308, 2.316 researchgate.net
[AuCl₂(C₅H₁₀NCS₂)]Au(III)Square Planar- nih.gov
[Co(PPh₃)₂(pddtc)Cl]Co(II)-- ijaresm.com
[Zn₂(C₅H₁₀NCS₂)₄] (related pyrrolidine (B122466) complex)Zn(II)Tetrahedral- researchgate.net

Data for some complexes, particularly bond lengths, may not be available in the provided search results. The zinc complex data is for a related pyrrolidine dithiocarbamate dimer for illustrative purposes.

Table 2: Spectroscopic and Magnetic Data for Selected Metal Piperidine-1-dithiocarbamate Complexes

ComplexMetal IonKey IR Bands (cm⁻¹) ν(C-N)Electronic Spectra Bands (cm⁻¹)Magnetic Moment (B.M.)Reference
[Co(pipdtc)₂en]Co(II)148911280, 14932, 285514.78 rdd.edu.iq
[Ni(pipdtc)₂en]Ni(II)149011943, 15123, 244712.95 rdd.edu.iq
[Cu(pipdtc)₂en]Cu(II)1498150751.85 rdd.edu.iq
[AuCl₂(C₅H₁₀NCS₂)]Au(III)1582-Diamagnetic nih.gov
[Au₂(pipdtc)₂]Au(I)1427-Diamagnetic nih.gov

Note: 'pipdtc' refers to the piperidine-1-dithiocarboxylate ligand, and 'en' refers to ethylenediamine. The data presented is for mixed ligand complexes in some cases, as detailed in the cited literature.

Organometallic Complexes (e.g., Organotin(IV))

The reaction of this compound with organotin(IV) chlorides results in the formation of various organotin(IV) dithiocarboxylate complexes. jcsp.org.pkresearchgate.net The nature of the resulting complex is largely dependent on the stoichiometry of the reactants and the number of organic substituents on the tin atom. Generally, these reactions lead to the synthesis of complexes with the general formulae R₃SnL, R₂SnClL, and R₂SnL₂, where 'R' can be an alkyl (e.g., methyl, n-butyl) or aryl (e.g., phenyl) group, and 'L' represents the piperidine-1-dithiocarboxylate ligand. researchgate.net

Spectroscopic investigations, including FT-IR and multinuclear NMR (¹H, ¹³C, ¹¹⁹Sn), are crucial in elucidating the coordination behavior of the dithiocarboxylate ligand. researchgate.netresearchgate.net In these organotin(IV) complexes, the piperidine-1-dithiocarboxylate ligand typically coordinates to the tin atom through the two sulfur atoms of the dithiocarboxylate moiety (CSS). jcsp.org.pk

The structural diversity of these organotin(IV) complexes is notable, giving rise to various coordination geometries around the tin center. For instance, single-crystal X-ray diffraction studies have confirmed supramolecular structures for certain chlorodiorganotin(IV) and triorganotin(IV) derivatives, revealing distorted square-pyramidal and distorted trigonal-bipyramidal geometries, respectively. researchgate.net The number and nature of the organic groups attached to the tin atom play a significant role in determining the final stereochemistry of the complex. nih.govnih.gov

Below is a table summarizing representative organotin(IV) piperidine-1-dithiocarboxylate complexes and their key characteristics.

Compound FormulaOrganic Group (R)Geometry Around Sn
R₃SnLMethyl, n-Butyl, PhenylTetrahedral or Trigonal Bipyramidal
R₂SnClLMethyl, n-Butyl, PhenylTrigonal Bipyramidal or Square Pyramidal
R₂SnL₂Methyl, n-Butyl, PhenylOctahedral

Main Group Metal Complexes

The coordination chemistry of piperidine-1-dithiocarboxylate extends to various main group metals. Dithiocarbamate ligands, in general, are known to form stable complexes with a wide array of main group elements due to the strong Lewis acid nature of these metals and the electron-rich sulfur donor atoms of the ligand. nih.gov This interaction is consistent with the principles of Hard and Soft Acids and Bases (HSAB) theory. nih.gov While extensive research exists for dithiocarbamate complexes with transition metals, their chemistry with main group elements is also an active area of investigation.

The anionic CS₂⁻ moiety of the dithiocarbamate ligand exhibits a versatile range of binding modes, allowing it to form stable complexes with elements from groups 13, 14, and 15. nih.gov For instance, complexes with elements like gallium, indium, tin, lead, arsenic, antimony, and bismuth have been synthesized and characterized. The piperidine-1-dithiocarboxylate ligand, with its specific steric and electronic properties conferred by the piperidine ring, can influence the resulting structure and stability of these main group metal complexes.

Research in this area often focuses on the synthesis, structural characterization, and potential applications of these compounds. The coordination number and geometry of the central main group metal atom can vary significantly depending on the metal itself, its oxidation state, and the stoichiometry of the reaction with the piperidine-1-dithiocarboxylate ligand.

Heterometallic and Polymetallic Systems

The ability of the dithiocarbamate functional group to act as a bridging ligand between two or more metal centers opens up the possibility of forming heterometallic and polymetallic systems. While specific examples involving piperidine-1-dithiocarboxylate in such systems are not extensively documented in the provided search results, the general principles of dithiocarbamate coordination chemistry suggest their potential to form these complex architectures.

In these systems, the dithiocarbamate ligand can coordinate to one metal center in a chelating fashion while also using one or both of its sulfur atoms to bond to a second or even a third metal ion. This bridging capability can lead to the formation of discrete polynuclear complexes or extended polymeric structures. The choice of metal ions is crucial; combinations of transition metals, main group metals, and lanthanides can be employed to construct novel heterometallic frameworks with potentially interesting magnetic, electronic, or catalytic properties.

The synthesis of such systems often involves the reaction of a pre-formed mononuclear dithiocarbamate complex with a different metal salt or the simultaneous reaction of the dithiocarbamate ligand with a mixture of metal ions. The resulting structures are often complex and require detailed characterization by techniques such as single-crystal X-ray diffraction to fully elucidate the connectivity of the metal centers and the coordination modes of the bridging dithiocarbamate ligands.

Coordination Geometries and Stereochemistry of Metal Centers

The piperidine-1-dithiocarboxylate ligand, like other dithiocarbamates, is a bidentate chelating ligand that coordinates to metal centers through its two sulfur atoms. rdd.edu.iqresearchgate.net This chelation typically forms a four-membered ring, which imposes certain geometric constraints on the resulting metal complex. The coordination number of the metal, its electronic configuration, and the steric bulk of the ligand all play a role in determining the final coordination geometry and stereochemistry. youtube.com

Distorted Tetrahedral Configurations

A distorted tetrahedral geometry is commonly observed for four-coordinate metal complexes. chempedia.infomanchester.ac.uk In the context of piperidine-1-dithiocarboxylate complexes, this geometry can arise with various metal ions, particularly those with a d¹⁰ electronic configuration such as Zn(II) and Cu(I). duq.edu The distortion from a perfect tetrahedral geometry is often a consequence of the small bite angle of the chelating dithiocarbamate ligand, which is typically less than the ideal 109.5° of a regular tetrahedron. jcsp.org.pk The steric hindrance from the piperidine ring can also contribute to this distortion.

Square Planar Arrangements

Square planar geometry is another common coordination environment for four-coordinate metal complexes, particularly for d⁸ metal ions like Ni(II), Pd(II), Pt(II), and Au(III). unl.ptmdpi.com The formation of square planar complexes with piperidine-1-dithiocarboxylate is influenced by the electronic stabilization gained by adopting this geometry. The planarity of the ligand and its ability to participate in π-bonding can favor a square planar arrangement. In some cases, there can be a subtle interplay between tetrahedral and square planar geometries, with the preferred arrangement being influenced by factors such as the nature of the metal ion, the solvent, and the presence of other ligands in the coordination sphere. youtube.com

Trigonal Bipyramidal and Octahedral Architectures

For metal complexes with coordination numbers of five and six, trigonal bipyramidal and octahedral geometries are prevalent, respectively. youtube.comyoutube.com

Trigonal Bipyramidal: A five-coordinate metal center can adopt a trigonal bipyramidal (TBP) geometry. rsc.org This is often seen in organotin(IV) complexes of the type R₃SnL and R₂SnClL, where the piperidine-1-dithiocarboxylate ligand occupies two of the coordination sites. researchgate.netnih.gov In such structures, the arrangement of the ligands is influenced by the need to minimize steric repulsion, with bulkier groups often occupying the equatorial positions. youtube.com

Octahedral: Six-coordinate complexes typically adopt an octahedral geometry. rdd.edu.iqresearchgate.net This can be achieved in complexes of the type M(pipdtc)₃ or [M(pipdtc)₂en], where 'pipdtc' is piperidine-1-dithiocarboxylate and 'en' is ethylenediamine. rdd.edu.iqresearchgate.net In these complexes, three or two bidentate piperidine-1-dithiocarboxylate ligands coordinate to the metal center, filling all six coordination sites and resulting in a stable octahedral arrangement. rdd.edu.iqresearchgate.netnih.gov Distortions from ideal octahedral geometry can occur due to the constraints of the chelate rings.

Below is an interactive data table summarizing the common coordination geometries for metal complexes of piperidine-1-dithiocarboxylate.

Coordination NumberGeometryCommon Metal Ions/Complex Types
4Distorted TetrahedralZn(II), Cu(I)
4Square PlanarNi(II), Pd(II), Pt(II), Au(III)
5Trigonal BipyramidalOrganotin(IV) (e.g., R₃SnL, R₂SnClL)
6OctahedralM(pipdtc)₃, [M(pipdtc)₂L'₂]

Formation of Coordination Polymers and Cluster Compounds

The ability of the piperidine-1-dithiocarboxylate ligand to form stable complexes with a wide range of metal ions is fundamental to its role in constructing higher-order structures. researchgate.net The dithiocarbamate group typically acts as a mono-anionic, bidentate chelating agent, coordinating to a metal center through its two sulfur atoms. researchgate.net This strong chelation is a key factor in the formation of both discrete multinuclear clusters and extended coordination polymers.

Recent studies on transition metal complexes of piperidine dithiocarbamate have provided insight into the coordination behavior of this ligand. For instance, in complexes with metals such as Fe(II), Co(II), Ni(II), and Cu(II), the piperidine dithiocarbamate ligand has been shown to act as a bidentate ligand, coordinating to the metal ion centers through the sulfur atoms. researchgate.net The resulting complexes can adopt various geometries, such as octahedral, which can serve as the fundamental building units for more complex architectures. researchgate.net

Table 1: Coordination Complexes of Piperidine Dithiocarbamate

Metal Ion Complex Type Geometry Reference
Fe(II), Co(II), Ni(II), Cu(II) [M(pipdtc)₂en] Octahedral researchgate.net
Fe(III) [Fe(pipdtc)₃] Octahedral mdpi.com

The formation of coordination polymers and cluster compounds from this compound and metal salts is a spontaneous process driven by the principles of molecular self-assembly. nih.govajgreenchem.com This process relies on the reversible formation of coordination bonds between the metal ions (nodes) and the dithiocarbamate ligands (linkers), allowing for thermodynamic "proof-reading" and the formation of the most stable supramolecular architecture. nih.gov

The dithiocarbamate ligand is a robust and versatile motif for metal-directed self-assembly, leading to a variety of well-defined structures such as macrocycles, cages, and catenanes. nih.govresearchgate.net The self-assembly process is influenced by several factors, including the coordination preferences of the metal ion, the stoichiometry of the reactants, the choice of solvent, and the presence of counter-ions or templates. ajgreenchem.com

While the piperidine-1-dithiocarboxylate ligand predominantly acts as a chelating agent to a single metal center, it can also exhibit bridging functionality, linking multiple metal centers to form extended one-, two-, or three-dimensional networks. The dithiocarbamate group can adopt several bridging modes, which are crucial for the formation of coordination polymers and clusters.

The most common bridging modes for dithiocarbamate ligands include:

μ₂-Bridging: Where one or both sulfur atoms of the dithiocarbamate group coordinate to a second metal center. This can lead to the formation of simple dimeric structures or extended chains.

Anisobidentate Bridging: In this mode, the dithiocarbamate ligand chelates one metal ion with two strong M-S bonds and simultaneously bridges to an adjacent metal ion through one of the sulfur atoms, forming a weaker M-S bond. researchgate.net

The versatility of the dithiocarbamate ligand's coordination modes allows for the construction of a diverse range of metallosupramolecular architectures. researchgate.net For instance, in dinuclear macrocycles, bis-dithiocarbamate ligands can bridge two metal centers, with the nature of the spacer between the dithiocarbamate groups influencing the size and shape of the resulting macrocycle. ajgreenchem.com While specific examples detailing the bridging functionality of piperidine-1-dithiocarbamate in forming extensive coordination polymers are still emerging, the known coordination chemistry of dithiocarbamates suggests its high potential for such applications. The steric bulk of the piperidine ring may favor the formation of discrete multinuclear complexes or lower-dimensional coordination polymers.

Computational and Theoretical Investigations of Potassium Piperidine 1 Dithiocarboxylate Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic properties of molecules. By calculating the electron density, DFT can accurately predict a wide range of molecular properties, from geometric structures to reactivity indices.

The electronic structure of the piperidine-1-dithiocarboxylate anion is characterized by significant electron delocalization within the dithiocarbamate (B8719985) moiety (-NCS₂⁻). The nitrogen atom's lone pair of electrons participates in pπ-pπ conjugation with the π-system of the C=S bond. This delocalization results in a resonance hybrid, where the negative charge is distributed over both sulfur atoms and the nitrogen atom gains some positive character. This electronic feature is crucial, as it strengthens the C-N bond, giving it partial double-bond character, and influences the ligand's coordination behavior with metal ions.

Structural studies, often supported by DFT calculations, confirm that the piperidine (B6355638) ring typically adopts a stable chair conformation. nih.gov The dithiocarbamate group itself is an essentially planar moiety due to the resonance stabilization. nih.gov The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, highlights the nucleophilic character of the sulfur atoms, making them the primary sites for electrophilic attack and coordination to the potassium cation or other metal centers. nih.gov

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. scirp.org

A small HOMO-LUMO gap suggests that a molecule is more polarizable and requires less energy to be excited, indicating higher chemical reactivity. nih.gov For the piperidine-1-dithiocarboxylate anion, the HOMO is typically localized on the electron-rich sulfur atoms of the dithiocarbamate group, confirming their role as the primary electron-donating sites. The LUMO is generally distributed over the entire NCS₂ fragment. DFT calculations on analogous dithiocarbamate systems provide representative energy values that illustrate these properties. nih.gov

ParameterEnergy (eV)
EHOMO-0.26751
ELUMO-0.18094
ΔE (Energy Gap)0.08657

Table 1: Representative Frontier Molecular Orbital Energies for a dithiocarbamate system calculated using DFT. Data sourced from a study on a related dithiocarbamate derivative. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the energetic stability and reactivity of a molecule. These parameters provide a conceptual framework for predicting chemical behavior. scirp.orgresearchgate.net

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard," while one with a small gap is "soft." It is calculated as η ≈ (ELUMO - EHOMO) / 2.

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is calculated as μ ≈ (EHOMO + ELUMO) / 2.

Electronegativity (χ): The power of an atom or molecule to attract electrons to itself, defined as the negative of the chemical potential (χ = -μ).

Global Electrophilicity Index (ω): Measures the stabilization in energy when the system acquires an additional electronic charge from the environment. It is calculated as ω = μ² / 2η.

Global Softness (S): The reciprocal of global hardness (S = 1/η), indicating a higher reactivity for softer molecules.

These descriptors are invaluable for comparing the reactivity of different dithiocarbamate ligands and predicting their interaction with various chemical species. nih.gov

Reactivity ParameterCalculated Value
Chemical Hardness (η)0.04 eV
Chemical Potential (μ)-0.22 eV
Electrophilicity Index (ω)0.58 eV
Global Softness (S)25.0 eV-1

Table 2: Representative Global Reactivity Descriptors for a dithiocarbamate system derived from DFT calculations. Data sourced from a study on a related dithiocarbamate derivative. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Ligand Dynamics

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes and dynamic processes. nih.goved.ac.uk

For the piperidine-1-dithiocarboxylate ligand, MD simulations can be used to study:

Conformational Flexibility: The piperidine ring is known to exist in a chair conformation, but it can undergo ring-puckering and other conformational changes. researchgate.net MD simulations can map the energy barriers between different conformations and determine their relative populations at various temperatures.

Ligand Dynamics: The simulation can reveal the rotational dynamics around the C-N bond of the dithiocarbamate moiety. This rotation is often restricted due to the partial double-bond character established by electron delocalization.

Solvation Effects: By including solvent molecules in the simulation box, MD can provide a realistic picture of how the ligand interacts with its environment, including the formation of hydrogen bonds and the arrangement of the potassium counter-ion around the negatively charged sulfur atoms.

Interaction with Other Molecules: MD is a key tool for studying how the dithiocarbamate ligand binds to metal centers or interacts with biological macromolecules, providing insights into the stability and dynamics of the resulting complexes. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Prediction

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the structural or physicochemical properties of molecules with their observed properties or activities using statistical methods. scirp.org A QSPR model is a mathematical equation that relates molecular descriptors (numerical representations of molecular structure) to a specific property.

For dithiocarbamates, QSPR models can be developed to predict a wide range of properties, including:

Physicochemical Properties: Such as solubility, stability, and partition coefficients, which are crucial for applications in materials science and environmental remediation.

Chelating Ability: Models could predict the binding affinity of the ligand for different metal ions based on descriptors that encode its electronic and steric features.

Biological Activity: Quantitative Structure-Activity Relationship (QSAR) models, a subset of QSPR, have been used to predict the toxicity or therapeutic potential of dithiocarbamate compounds. mdpi.com

The development of a QSPR model involves calculating a large number of molecular descriptors for a set of known dithiocarbamates, followed by the use of statistical methods like multiple linear regression or machine learning algorithms to build a predictive model. This model can then be used to estimate the properties of new, unsynthesized dithiocarbamate derivatives, guiding experimental efforts toward compounds with desired characteristics.

Applications in Chemical Science and Engineering

Role in Materials Synthesis and Development

The compound serves as a valuable building block and precursor in the creation of novel materials with tailored properties. Its ability to form stable metal complexes is a key feature exploited in the synthesis of nanomaterials, coordination polymers, and catalytic systems. nih.gov

Precursors for Metal Sulfides and Metal Oxide Nanomaterials

Potassium piperidine-1-dithiocarboxylate and related dithiocarbamate (B8719985) complexes are widely employed as single-source precursors (SSPs) for the synthesis of metal sulfide (B99878) nanoparticles. nih.govnih.gov In this method, a metal complex of the dithiocarbamate ligand is synthesized and then decomposed under controlled thermal conditions (thermolysis) to yield high-purity metal sulfide nanostructures. nih.gov The dithiocarbamate ligand conveniently provides both the sulfur source and the metal-coordinating agent in a single molecule, and the organic components are burned off during the process, resulting in few impurities. nih.gov

The general process involves the chelation of a metal ion by the two sulfur donor atoms of the piperidine-1-dithiocarboxylate ligand, forming a stable metal-dithiocarbamate complex. rdd.edu.iq Subsequent thermolysis of this complex in a high-boiling point solvent or capping agent leads to the formation of metal sulfide nanoparticles. nih.gov The size and morphology of the resulting nanoparticles can be controlled by adjusting parameters such as temperature, precursor concentration, and the choice of solvent. nih.gov This approach has been successfully used to synthesize a variety of metal sulfides. For instance, lead(II) complexes of substituted piperidine-1-dithiocarbamates have been used to prepare lead sulfide (PbS) nanoparticles. nih.gov

Metal Dithiocarbamate PrecursorNanomaterial ProductCapping Agent/SolventRef.
Bis(4-methylpiperidine-1-carbodithioato)-lead(II)Lead Sulfide (PbS)Hexadecylamine (HDA) nih.gov
Bis(4-benzylpiperidine-1-carbodithioato)-lead(II)Lead Sulfide (PbS)Octadecylamine (ODA) nih.gov
Various Zn(II), Cd(II), Hg(II) dithiocarbamatesZnS, CdS, HgSHexadecylamine (HDA) researchgate.net

While less direct, the synthesis of metal oxides can be achieved via a secondary thermal treatment of metal carbonate nanodots, which can be formed through co-precipitation methods. Dithiocarbamates can play a role in controlling metal ion availability in solution prior to such precipitation reactions.

Components in the Development of Functional Coordination Polymers

Coordination polymers are extended networks of metal ions or clusters linked by organic ligands. This compound can act as a crucial component in the construction of such polymers. In this context, the piperidine-1-dithiocarbamate anion typically acts as a chelating ligand, binding to a transition metal ion through its sulfur atoms to form a stable anionic complex, [M(S₂CNR₂)ₓ]ⁿ⁻.

The potassium cation (K⁺) then plays a critical role as a counterion that links these anionic complexes into an extended one-, two-, or three-dimensional network. ontosight.airesearchgate.net The final dimensionality and structure of the coordination polymer are influenced by the coordination geometry of the central metal ion, the steric bulk of the dithiocarbamate ligand, and the presence of coordinating solvent molecules that can also bind to the potassium ion. ontosight.airesearchgate.net This self-assembly process allows for the design of functional materials with potential applications in areas like gas storage and magnetic materials. ontosight.ai

Utilization in Advanced Catalytic Systems

The catalytic utility of this compound is primarily realized through its metal complexes or the materials derived from them. Research has shown that lanthanide(III) piperidine (B6355638) dithiocarbamate complexes can function as catalysts in organic synthesis. nih.gov

Furthermore, nanoparticles synthesized using dithiocarbamate precursors often exhibit significant catalytic activity. For example, lead sulfide (PbS) nanoparticles prepared from the thermolysis of lead(II) bis(piperidine-1-carbodithioato) precursors have been demonstrated to act as effective photocatalysts. nih.gov These PbS nanoparticles were used for the photodegradation of rhodamine B, an organic dye, under visible light irradiation, showing potential for applications in treating industrial wastewater. nih.gov In one study, ODA-capped PbS nanoparticles achieved a photodegradation efficiency of 45.28% after 360 minutes. nih.gov

Dithiocarbamate-functionalized materials have also been developed for other catalytic applications. Magnetic core/shell nanostructures functionalized with dithiocarbamate have been used as catalysts for synthesizing propargylamine (B41283) derivatives via A³ coupling reactions. nih.gov

Environmental Remediation Applications

The strong metal-chelating property of the dithiocarbamate group makes this compound a highly effective agent for environmental remediation, particularly for the removal of toxic heavy metals from contaminated water. nih.govontosight.ai

Chelation-Based Strategies for Heavy Metal Sequestration

This compound can be used as a precipitating agent to remove heavy metal ions from aqueous solutions and industrial effluents. nih.govresearchgate.net The principle of this application is the reaction between the soluble dithiocarbamate and dissolved heavy metal ions (e.g., Pb²⁺, Cd²⁺, Cu²⁺, Ni²⁺, Zn²⁺) to form highly insoluble metal-dithiocarbamate complexes. tandfonline.comresearchgate.netucsb.edu These stable precipitates can then be easily removed from the water by simple filtration or sedimentation. ucsb.edu

The effectiveness of this method is due to the high affinity of the soft sulfur donor atoms in the dithiocarbamate ligand for soft heavy metal ions. tandfonline.com This process is efficient over a wide pH range, which is a significant advantage over traditional hydroxide (B78521) precipitation, which requires alkaline conditions and is often ineffective for complexed metal ions. researchgate.netnih.gov Dithiocarbamates have been shown to successfully remove multiple metal ions simultaneously from a single solution. tandfonline.comenpress-publisher.com

Heavy Metal IonDithiocarbamate TypeRemoval EfficiencypH RangeRef.
Pb(II), Cu(II), Cd(II)(E)-2-[(1H-Imidazol-4-yl)methylidene]-Hydrazinecarbothioamide>98%2-8 researchgate.net
Cu(II), Zn(II), Ni(II)Amine-modified dithiocarbamatesHigh (Cu > Zn, Ni)Low pH nih.gov
Fe(II), Co(II), Ni(II), Cu(II), Cd(II), Ag(I), Zn(II), Pb(II)Acyl-functionalized dithiocarbamatesEffective, pH-dependent1-10 tandfonline.com
Cd(II)Potassium butyl dithiophosphate (B1263838) (analogous)>99%2-6 nih.gov

Methods for Metal Separation and Preconcentration

Beyond bulk removal, the selective chelating ability of dithiocarbamates is valuable for the separation and preconcentration of trace metals from environmental samples prior to their quantitative analysis. nih.govresearchgate.net In these methods, the dithiocarbamate can be used in several ways.

One common approach is solid-phase extraction, where the piperidine-1-dithiocarbamate ligand is immobilized onto a solid support material, such as activated carbon, silica (B1680970) gel, or a polymer resin. nih.gov When a water sample containing low concentrations of heavy metals is passed through this material, the dithiocarbamate groups selectively capture the metal ions. The concentrated metals can then be eluted with a small volume of acid and analyzed by techniques like flame atomic absorption spectrophotometry (FAAS). nih.gov

Another method is solvent extraction, where the metal ions in an aqueous sample are complexed with the dithiocarbamate, and the resulting neutral, lipophilic metal complex is extracted into a small volume of an immiscible organic solvent. researchgate.net This effectively transfers the metal ions from a large aqueous volume to a small organic volume, increasing their concentration and facilitating analysis. researchgate.net

Analytical Reagents for Metal Detection

This compound serves as a highly effective analytical reagent, primarily due to the strong metal-binding capability of the dithiocarbamate functional group (-CSSK). This group contains two sulfur donor atoms, enabling it to act as a potent bidentate chelating agent that forms stable, well-defined complexes with a wide range of metal ions. nih.govontosight.ainih.gov This chelating property is the cornerstone of its application in the separation, preconcentration, and subsequent determination of trace metals in various samples. nih.govresearchgate.net

The reaction between this compound and metal ions typically results in the formation of an organometallic complex that is often insoluble in aqueous solutions. nih.gov This characteristic is particularly advantageous for analytical procedures that require the separation of target metal ions from a complex sample matrix. By converting the soluble metal ions into solid complexes, they can be easily isolated through filtration.

A significant application of this reagent is in the preconcentration of trace metal ions, a crucial step for enhancing detection sensitivity in analytical methods like Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) and Atomic Absorption Spectrometry (AAS). researchgate.netpsu.eduresearchgate.net Piperidine dithiocarbamate (pipDTC) has been successfully used to coat solid supports, such as Amberlite XAD-4 resin, to create a sorbent material for extracting metals from saline and natural water samples. researchgate.net The metal ions in the sample bind to the immobilized pipDTC, effectively removing them from the solution. They can then be eluted from the resin in a much smaller volume of acid, achieving a higher concentration factor and allowing for more accurate quantification at trace levels. researchgate.net

Research has demonstrated the utility of piperidine dithiocarbamate and its derivatives for the detection and preconcentration of several divalent metal ions.

Table 1: Metals Analyzed Using Piperidine Dithiocarbamate (pipDTC) in Preconcentration Studies

Metal IonAnalytical MethodReported Detection Limit (μg/L)Reference
Cadmium (Cd)ICP-AES0.7 researchgate.net
Copper (Cu)ICP-AES1.0 researchgate.net
Manganese (Mn)ICP-AES0.8 researchgate.net
Nickel (Ni)ICP-AES0.9 researchgate.net
Lead (Pb)ICP-AES1.7 researchgate.net
Zinc (Zn)ICP-AES1.2 researchgate.net

The formation of colored complexes with certain metals also allows for the use of this compound in spectrophotometric analysis. The intensity of the color produced is directly proportional to the concentration of the metal ion, enabling quantitative measurement. This principle is widely applied to various dithiocarbamates for metal determination.

Table 2: Overview of Analytical Techniques Utilizing Dithiocarbamate Reagents for Metal Detection

Analytical TechniquePrinciple of ApplicationReference
Solid Phase Extraction (SPE)Immobilization on a solid support (e.g., resin) to bind and preconcentrate metal ions from a liquid sample. researchgate.net
Solvent ExtractionFormation of metal-dithiocarbamate complexes that are selectively extracted into an immiscible organic solvent for isolation. psu.eduresearchgate.net
Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES)Quantification of metals after preconcentration using dithiocarbamate reagents. researchgate.netpsu.edu
Atomic Absorption Spectrometry (AAS)Determination of metal concentrations following separation and preconcentration steps involving dithiocarbamate chelation. nih.govresearchgate.net

Reaction Mechanisms and Chemical Reactivity of Potassium Piperidine 1 Dithiocarboxylate

Investigation of Nucleophilic and Electrophilic Reactions

The chemical behavior of potassium piperidine-1-dithiocarboxylate is dominated by its nucleophilic character. The dithiocarbamate (B8719985) anion possesses electron-rich sulfur atoms, which readily donate electron pairs to electrophilic centers.

Nucleophilic Character: The delocalization of the negative charge across the S-C-S system of the dithiocarbamate group, with significant contribution from resonance structures that place the negative charge on the sulfur atoms, enhances its nucleophilicity. mdpi.comresearchgate.net This makes the anion a soft nucleophile, readily participating in reactions with soft electrophiles.

A primary example of its nucleophilic action is the formation of coordination complexes with metal ions. In these reactions, the dithiocarbamate anion acts as a Lewis base, donating electron pairs from its sulfur atoms to the metal center (a Lewis acid), displacing other ligands such as water or halides. This process is fundamental to its role in coordination chemistry, as discussed in the following section.

Another key nucleophilic reaction for dithiocarbamates is S-alkylation. The sulfur atoms can attack alkyl halides or other alkylating agents to form dithiocarbamate esters. This reaction underscores the nucleophilic strength of the sulfur centers.

Due to the high electron density of the dithiocarbamate group, the compound does not typically function as an electrophile. The carbon atom of the CS₂⁻ group is electron-rich and not susceptible to nucleophilic attack.

Ligand Exchange Reactions in Coordination Complexes

The piperidine-1-dithiocarboxylate anion is a highly effective chelating ligand, forming stable complexes with a vast number of transition metals, lanthanides, and main group elements. ijcrt.org It typically functions as a bidentate ligand, coordinating to a metal center through its two sulfur atoms to form a stable four-membered chelate ring. mdpi.comresearchgate.net

The formation of these complexes occurs via ligand exchange (or substitution) reactions, where the dithiocarbamate anion displaces ligands from a solvated metal salt precursor in a solution. The general reaction can be represented as:

n K⁺[S₂CN(C₅H₁₀)]⁻ + [M(L)ₓ]ⁿ⁺ → M[S₂CN(C₅H₁₀)]ₙ + x L + n K⁺

Here, M represents the metal ion, L is the original ligand (e.g., H₂O, Cl⁻), and n is the charge of the metal ion. The high stability of the resulting dithiocarbamate complex often drives the reaction to completion.

Research has demonstrated the synthesis of numerous such complexes, highlighting the versatility of the piperidine-1-dithiocarbamate ligand. researchgate.netresearchgate.net

Table 1: Examples of Metal Complexes Synthesized with Piperidine-1-dithiocarbamate (pipdtc)

Metal Precursor Adduct/Co-ligand Resulting Complex Formula Suggested Geometry Reference
FeCl₂, CoCl₂, NiCl₂, CuCl₂ Ethylenediamine (B42938) (en) [M(pipdtc)₂en] Octahedral researchgate.net
FeCl₃, CoCl₃, NiCl₃ None [M(pipdtc)₃] Octahedral researchgate.net
La(NO₃)₃ 2,2'-bipyridyl (bipy) [La(pipdtc)₃(bipy)] Not specified ijcrt.org

In these reactions, the piperidine-1-dithiocarbamate anion effectively displaces chloride, nitrate, or aquo ligands from the metal's primary coordination sphere. The strong M-S bonds formed contribute to the thermodynamic stability of the resulting chelate structures. The mechanism of these ligand substitution reactions can vary depending on the metal center, but they are fundamental to the extensive coordination chemistry of this ligand. libretexts.org

Degradation Pathways and Stability Studies

The stability of this compound is influenced by environmental factors such as pH, temperature, and the presence of oxidizing agents.

Hydrolytic Decomposition: Like other dithiocarbamates, potassium piperidine-1-dithiocarbamate is susceptible to hydrolysis, particularly under acidic conditions. mdpi.com The decomposition pathway involves the protonation of the dithiocarbamate anion, leading to the unstable piperidine-1-dithiocarbamic acid. This acid rapidly decomposes to yield piperidine (B6355638) and carbon disulfide (CS₂). cdnsciencepub.com

Reaction: S₂CN(C₅H₁₀)⁻ + H⁺ → [HS₂CN(C₅H₁₀)] → C₅H₁₀NH + CS₂

This acid-catalyzed hydrolysis is a primary degradation route and is a well-established characteristic of the dithiocarbamate class of compounds. mdpi.comnih.gov In alkaline or neutral media, the salt form is significantly more stable.

Oxidative Degradation: Dithiocarbamates can undergo oxidation. Reactions with oxidizing agents like hydroperoxides can lead to the formation of intermediates such as semi-sulfinates and sulfinates. These oxidized species are generally unstable and can further decompose into products including thiuram monosulfides and metal sulfates in the case of metal complexes. kglmeridian.com

Thermal Decomposition: Thermogravimetric (TG) and differential scanning calorimetry (DSC) studies have been conducted to understand the thermal behavior of potassium piperidine-1-dithiocarbamate. Research indicates that potassium dithiocarbamates, including the piperidine derivative, decompose via a different pathway than their sodium counterparts. The thermal decomposition of potassium piperidine-1-dithiocarbamate proceeds through the formation of a thiocyanate (B1210189) (SCN⁻) intermediate. researchgate.net

Table 2: Thermal Decomposition Data for Potassium Piperidine-1-dithiocarbamate

Analysis Method Key Observation Temperature Range (°C) Reference
Thermogravimetry (TG) Onset of decomposition ~250-300 researchgate.net

This pathway highlights a key aspect of the compound's stability under thermal stress. Furthermore, the piperidine ring itself can be subject to microbial degradation in certain environments, which may represent a long-term biotic degradation pathway for the entire molecule. nih.gov

Q & A

Q. What statistical methods are appropriate for analyzing dose-response data in toxicity studies of this compound?

  • Methodological Answer : Use nonlinear regression (e.g., Hill equation) to calculate EC₅₀ values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Report effect sizes (e.g., Cohen’s d) and power analysis to justify sample sizes .

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